3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of fluorobenzene, piperazine, thiophene, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions to yield 4-(4-fluorobenzenesulfonyl)piperazine.
Synthesis of the pyridazine core: The pyridazine core is synthesized through the reaction of appropriate precursors, such as hydrazine derivatives, with thiophene-2-carboxylic acid or its derivatives.
Coupling reaction: The final step involves coupling the 4-(4-fluorobenzenesulfonyl)piperazine with the pyridazine core under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific biological pathways is required.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine
- 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Uniqueness
3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S2/c19-14-3-5-15(6-4-14)27(24,25)23-11-9-22(10-12-23)18-8-7-16(20-21-18)17-2-1-13-26-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZQBKIAZQCSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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